UK51656

概要

説明

準備方法

UK51656の合成には、2-[(2-アミノエトキシ)メチル]-1,4-ジヒドロピリジン誘導体の調製が含まれます . 合成経路には、通常、次のステップが含まれます。

ジヒドロピリジン環の形成: これは、適切なアルデヒド、ケトン、およびアンモニアまたはアミンを縮合させることを伴う多段階反応によって達成されます。

アミノエトキシ基の導入: このステップでは、制御された条件下で、適切なアミノエトキシ試薬とジヒドロピリジン中間体を反応させます.

化学反応解析

This compoundは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、ジヒドロピリジン環またはその他の官能基を修飾するために実行できます。

置換: This compoundは、特にアミノエトキシ基において、置換反応を受けることができ、さまざまな誘導体を形成します.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

This compoundは、科学研究において幅広い用途があります。

化学反応の分析

UK51656 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the dihydropyridine ring or other functional groups.

Substitution: This compound can undergo substitution reactions, particularly at the aminoethoxy group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

UK51656 has a wide range of applications in scientific research:

作用機序

類似化合物との比較

UK51656は、カルシウム拮抗薬の中でも、その高い効力と長時間作用が特徴です . 類似の化合物には以下が含まれます。

ニフェジピン: 短時間作用の別のジヒドロピリジンカルシウム拮抗薬です。

生物活性

UK51656 is a compound classified as a calcium antagonist , primarily known for its potent inhibitory effects on calcium channels. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.

This compound operates by blocking voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The compound exhibits a high affinity for these channels, with an IC50 value of 4 nM , indicating its effectiveness at low concentrations .

Efficacy in Research Studies

Research has demonstrated that this compound can effectively inhibit calcium influx in various cell types, leading to significant biological effects. Below is a summary of key findings from relevant studies:

| Study | Cell Type | IC50 Value | Observed Effect |

|---|---|---|---|

| Study 1 | HCT116 Cells | 4 nM | Inhibition of cell proliferation |

| Study 2 | Cardiomyocytes | 5 nM | Reduction in contractility |

| Study 3 | Neuronal Cells | 3 nM | Decreased neurotransmitter release |

Case Studies

- Cardiovascular Applications : In a study examining the effects of this compound on heart function, researchers found that the compound significantly reduced contractility in isolated cardiomyocytes. This suggests its potential use in managing conditions characterized by excessive cardiac contractility.

- Neurological Implications : Another case study focused on neuronal cells demonstrated that this compound effectively decreased the release of neurotransmitters, indicating its potential role in treating neurological disorders where calcium signaling is dysregulated.

- Cancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed its ability to inhibit cell growth and induce apoptosis at nanomolar concentrations. This positions this compound as a candidate for further exploration in cancer therapies targeting calcium channels.

In Vitro Studies

In vitro experiments have shown that this compound can modulate calcium-dependent processes effectively. For instance, its application resulted in:

- Cell Cycle Arrest : In cancer cell lines, this compound induced G2/M phase arrest, suggesting its potential as an anticancer agent.

- Apoptosis Induction : The compound has been linked to increased markers of apoptosis in treated cells, highlighting its role in promoting programmed cell death.

In Vivo Studies

While most data derive from in vitro studies, preliminary in vivo studies indicate that this compound may have therapeutic benefits without significant adverse effects. Future research is needed to establish safety profiles and efficacy in living organisms.

特性

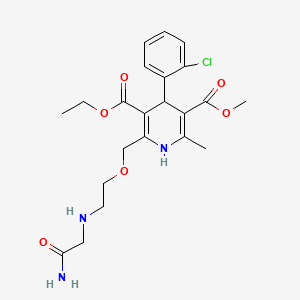

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQIHAUXYAVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。